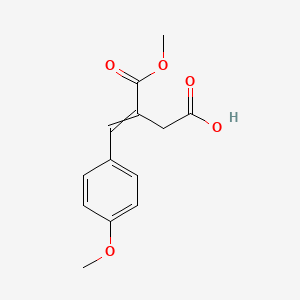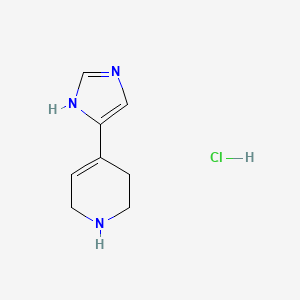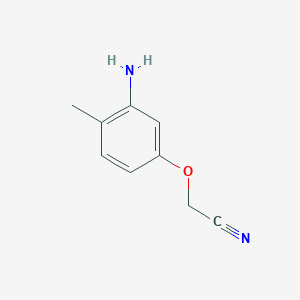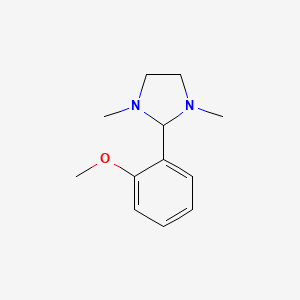
1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- is a chemical compound that belongs to the class of indanones. Indanones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of the dimethylamino group at the 5-position of the indanone structure imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-arylpropionic acids or chlorides, followed by cyclization to form the indanone core . Another method involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids using superacid catalysts .
Industrial Production Methods
Industrial production of 1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- typically involves large-scale Friedel-Crafts acylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Indanone: Lacks the dimethylamino group, resulting in different chemical and biological properties.
5-Hydroxy-1-indanone: Contains a hydroxyl group instead of a dimethylamino group, leading to different reactivity and applications.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with different substitution patterns and properties.
Uniqueness
1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- is unique due to the presence of the dimethylamino group at the 5-position, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
51981-67-0 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
5-(dimethylamino)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-4-5-10-8(7-9)3-6-11(10)13/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
XXAWPKPQMFWGTQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















